molecular formula C18H24N4O B6064565 6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one

6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one

Cat. No.: B6064565
M. Wt: 312.4 g/mol
InChI Key: IRDRKBWOGCWSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one typically involves the reaction of piperazine with a pyrimidine derivative. One common method involves the reaction of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate with potassium carbonate in chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one is unique due to its specific structural features and the combination of pharmacological properties it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

4-methyl-2-(4-phenylpiperazin-1-yl)-5-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-3-7-16-14(2)19-18(20-17(16)23)22-12-10-21(11-13-22)15-8-5-4-6-9-15/h4-6,8-9H,3,7,10-13H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDRKBWOGCWSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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